N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Cyclopropyl and Thiophene Groups: The cyclopropyl and thiophene groups are introduced through a series of coupling reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzofuran ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Substitution Reagents: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Amines from the carboxamide group
Substitution: Various substituted benzofurans depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering therapeutic benefits for conditions such as inflammation, cancer, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique functional groups allow for versatile applications in material science.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide stands out due to the presence of the methoxy group on the benzofuran ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-14-5-2-4-12-10-15(24-17(12)14)18(21)20-11-19(22,13-7-8-13)16-6-3-9-25-16/h2-6,9-10,13,22H,7-8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVNXXAMNPGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3CC3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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